molecular formula C22H15ClFN3O3 B11299290 2-{5-[(2-Chlorophenoxy)methyl]furan-2-yl}-5-[(4-fluorobenzyl)amino]-1,3-oxazole-4-carbonitrile

2-{5-[(2-Chlorophenoxy)methyl]furan-2-yl}-5-[(4-fluorobenzyl)amino]-1,3-oxazole-4-carbonitrile

Cat. No.: B11299290
M. Wt: 423.8 g/mol
InChI Key: WYFLQYJGAVOACE-UHFFFAOYSA-N
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Description

2-{5-[(2-Chlorophenoxy)methyl]furan-2-yl}-5-[(4-fluorobenzyl)amino]-1,3-oxazole-4-carbonitrile is a complex organic compound that features a combination of furan, oxazole, and phenoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{5-[(2-Chlorophenoxy)methyl]furan-2-yl}-5-[(4-fluorobenzyl)amino]-1,3-oxazole-4-carbonitrile typically involves multiple steps. One common approach includes the following steps:

    Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the phenoxy group: This step often involves the reaction of the furan derivative with 2-chlorophenol in the presence of a base such as potassium carbonate.

    Formation of the oxazole ring: This can be accomplished through a cyclization reaction involving an appropriate nitrile and an amine.

    Introduction of the fluorobenzyl group: This step typically involves the reaction of the oxazole derivative with 4-fluorobenzylamine under suitable conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-{5-[(2-Chlorophenoxy)methyl]furan-2-yl}-5-[(4-fluorobenzyl)amino]-1,3-oxazole-4-carbonitrile can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The nitrile group can be reduced to form amines.

    Substitution: The phenoxy and fluorobenzyl groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and hydrogen gas with a palladium catalyst.

    Substitution: Common reagents include nucleophiles such as amines and thiols, often under basic conditions.

Major Products

    Oxidation: Furanones and other oxidized derivatives.

    Reduction: Amines and other reduced derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-{5-[(2-Chlorophenoxy)methyl]furan-2-yl}-5-[(4-fluorobenzyl)amino]-1,3-oxazole-4-carbonitrile has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2-{5-[(2-Chlorophenoxy)methyl]furan-2-yl}-5-[(4-fluorobenzyl)amino]-1,3-oxazole-4-carbonitrile depends on its specific application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways involved would require further investigation through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • 5-[(4-Chlorophenoxy)methyl]furan-2-carbaldehyde
  • Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate
  • 5-(4-Cyanophenyl)furan-2-carboxylate

Uniqueness

2-{5-[(2-Chlorophenoxy)methyl]furan-2-yl}-5-[(4-fluorobenzyl)amino]-1,3-oxazole-4-carbonitrile is unique due to its combination of functional groups, which confer specific chemical and biological properties

Properties

Molecular Formula

C22H15ClFN3O3

Molecular Weight

423.8 g/mol

IUPAC Name

2-[5-[(2-chlorophenoxy)methyl]furan-2-yl]-5-[(4-fluorophenyl)methylamino]-1,3-oxazole-4-carbonitrile

InChI

InChI=1S/C22H15ClFN3O3/c23-17-3-1-2-4-19(17)28-13-16-9-10-20(29-16)22-27-18(11-25)21(30-22)26-12-14-5-7-15(24)8-6-14/h1-10,26H,12-13H2

InChI Key

WYFLQYJGAVOACE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)OCC2=CC=C(O2)C3=NC(=C(O3)NCC4=CC=C(C=C4)F)C#N)Cl

Origin of Product

United States

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